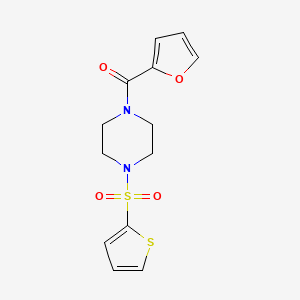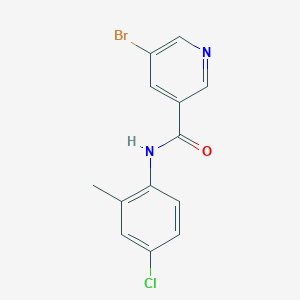
5-bromo-N-(4-chloro-2-methylphenyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 5-Bromo-nicotinic acid derivatives involves a series of reactions starting with chlorination to prepare nicotinate intermediates, followed by reactions with ammonium aqueous and POCl3 to yield 5-Bromo-nicotinamide with significant yields. For example, chlorination of 5-Bromo-nicotinic acid with SOCl2 followed by reaction with ammonium aqueous and subsequent oxidation yields 5-Bromo-nicotinonitrile, a closely related compound, indicating the versatility of bromo-nicotinic acid derivatives in synthesis processes (Chen Qi-fan, 2010).
Molecular Structure Analysis
Compounds within the 5-Bromo-nicotinic acid derivative family typically exhibit planar molecular structures that are stabilized through intermolecular hydrogen bonding. The presence of halogen atoms such as bromine and chlorine in these molecules influences their molecular geometry and intermolecular interactions, which are crucial for their biological activities and physicochemical properties. For instance, N-(4-bromophenyl)-5,6-dichloronicotinamide shows planar molecular geometry, highlighting the influence of halogen atoms on the structure (J. Jethmalani et al., 1996).
Propriétés
IUPAC Name |
5-bromo-N-(4-chloro-2-methylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClN2O/c1-8-4-11(15)2-3-12(8)17-13(18)9-5-10(14)7-16-6-9/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFWQQQTMFAFEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(4-chloro-2-methylphenyl)pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

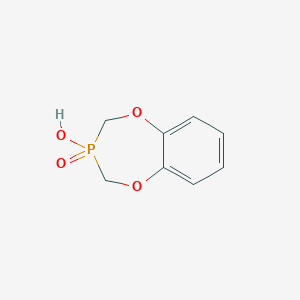
![1-{[1-(methoxyacetyl)-4-piperidinyl]carbonyl}-2-(2-phenylethyl)piperidine](/img/structure/B5617024.png)
![2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5617031.png)
![N'-{(3S*,4R*)-4-isopropyl-1-[(4-oxo-1,4-dihydro-2-quinolinyl)carbonyl]-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5617037.png)
![2-phenyl-N-[2-(pyridin-3-yloxy)propyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5617039.png)
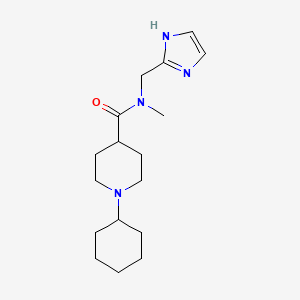
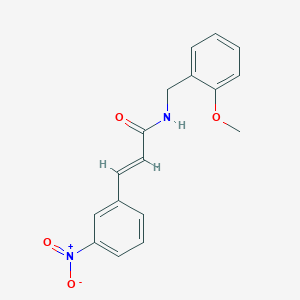
![cyclopentyl [3,5-bis(methylthio)-4-isothiazolyl]carbamate](/img/structure/B5617078.png)
![methyl 2-{[(4-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B5617081.png)
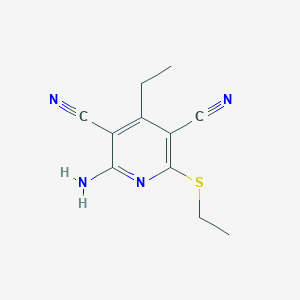
![2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]morpholine](/img/structure/B5617092.png)
![9-[(4-chloro-1-methyl-1H-pyrrol-2-yl)carbonyl]-2-(3-hydroxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5617095.png)
![1-[2-(4-morpholinyl)ethyl]-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5617103.png)
